

6-Bromopicolinamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Bromopicolinamide

Cat. No.: B1343779

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **6-Bromopicolinamide**. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for professionals in research, discovery, and drug development.

Core Physical and Chemical Properties

6-Bromopicolinamide is a halogenated pyridine derivative belonging to the picolinamide class of compounds. Its structure, featuring a bromine atom at the 6-position of the pyridine ring and a carboxamide group at the 2-position, makes it a valuable building block in medicinal chemistry and organic synthesis.

Physicochemical Data

The key physical and chemical properties of **6-Bromopicolinamide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	6-bromopyridine-2-carboxamide	N/A
Synonyms	6-Bromo-2-pyridinecarboxamide	[1]
CAS Number	25194-52-9	[1]
Molecular Formula	C ₆ H ₅ BrN ₂ O	[1]
Molecular Weight	201.02 g/mol	[1]
Appearance	Solid	[1]
Purity	Typically ≥98%	[1]
Melting Point	Estimated: 190-200 °C	Based on 6-bromopicolinic acid
Boiling Point	Data not available	N/A
Solubility	Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water.	N/A

Synthesis and Experimental Protocols

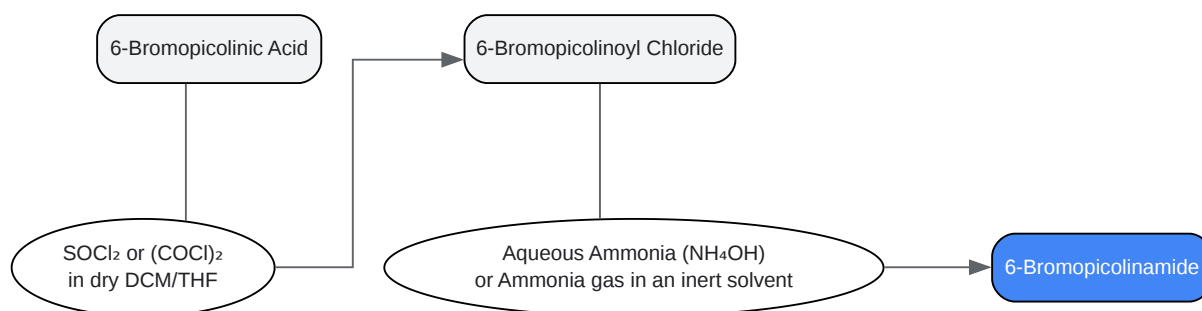
While a specific, detailed experimental protocol for the synthesis of **6-Bromopicolinamide** is not readily available in the cited literature, a plausible and efficient synthetic route can be proposed starting from commercially available 6-bromopicolinic acid. This synthesis involves the activation of the carboxylic acid followed by amidation.

Proposed Synthesis of 6-Bromopicolinamide

The proposed synthesis is a two-step process:

- **Activation of 6-Bromopicolinic Acid:** The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

- Amidation: The resulting acyl chloride is then reacted with ammonia to form the desired **6-Bromopicolinamide**.



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Caption: Proposed synthetic workflow for **6-Bromopicolinamide**.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromopicolinoyl Chloride

- Reaction Setup:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 6-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Reagent Addition:** To the stirred suspension, add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) should be added.
- Reaction Conditions:** Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC) of a quenched aliquot.
- Work-up:** After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-bromopicolinoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of **6-Bromopicolinamide**

- **Reaction Setup:** Dissolve the crude 6-bromopicolinoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30% NH₄OH) (2.0-3.0 eq) to the stirred solution of the acyl chloride. Alternatively, ammonia gas can be bubbled through the solution.
- **Reaction Conditions:** Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure **6-Bromopicolinamide**.

Spectroscopic Data and Analysis

While experimental spectra for **6-Bromopicolinamide** are not readily available in the searched literature, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of **6-Bromopicolinamide** is expected to show characteristic signals for the aromatic protons of the pyridine ring and the protons of the amide group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.4	d	1H	H attached to C3
~ 7.8 - 8.0	t	1H	H attached to C4
~ 7.6 - 7.8	d	1H	H attached to C5
~ 7.5 - 8.0 (broad)	s	1H	Amide N-H
~ 7.0 - 7.5 (broad)	s	1H	Amide N-H

Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 165 - 170	C=O (Amide)
~ 150 - 155	C2 (Carbon attached to the amide)
~ 145 - 150	C6 (Carbon attached to Bromine)
~ 138 - 142	C4
~ 125 - 130	C5
~ 120 - 125	C3

Predicted Infrared (IR) Spectral Data

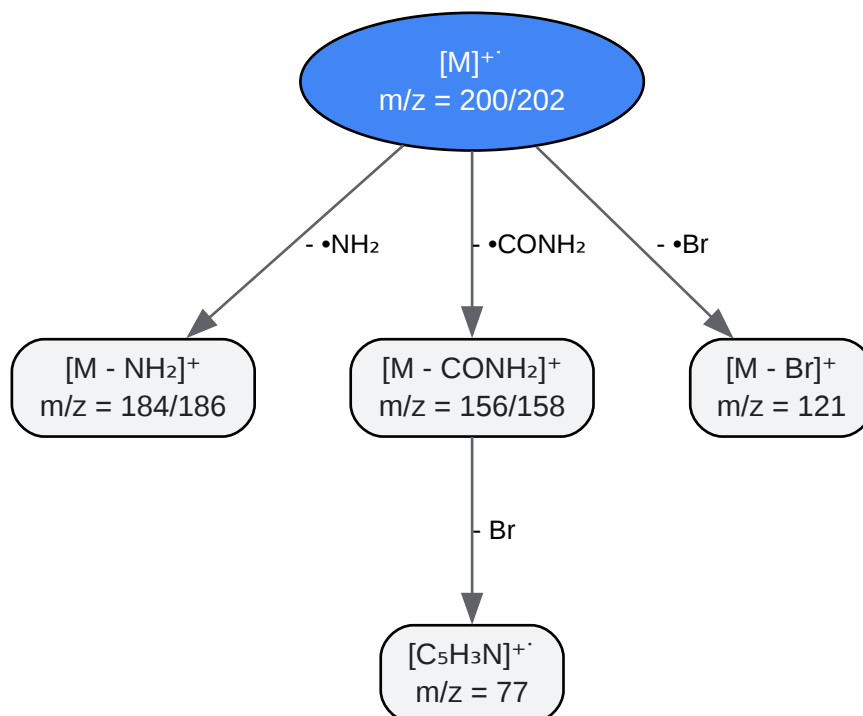
The IR spectrum will show characteristic absorption bands for the functional groups present in **6-Bromopicolinamide**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3100	Strong, Broad	N-H stretching (Amide)
3100 - 3000	Medium	Aromatic C-H stretching
~ 1680	Strong	C=O stretching (Amide I band)
~ 1600	Medium	N-H bending (Amide II band)
1600 - 1450	Medium to Weak	Aromatic C=C and C=N stretching
~ 1100	Medium	C-Br stretching

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of **6-Bromopicolinamide** and provide information about its fragmentation pattern. The presence of bromine will result in a characteristic M+2 isotopic peak with approximately equal intensity to the molecular ion peak.

Expected Fragmentation Pattern:



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Caption: Predicted mass spectrometry fragmentation of **6-Bromopicolinamide**.

Biological Activity and Signaling Pathways

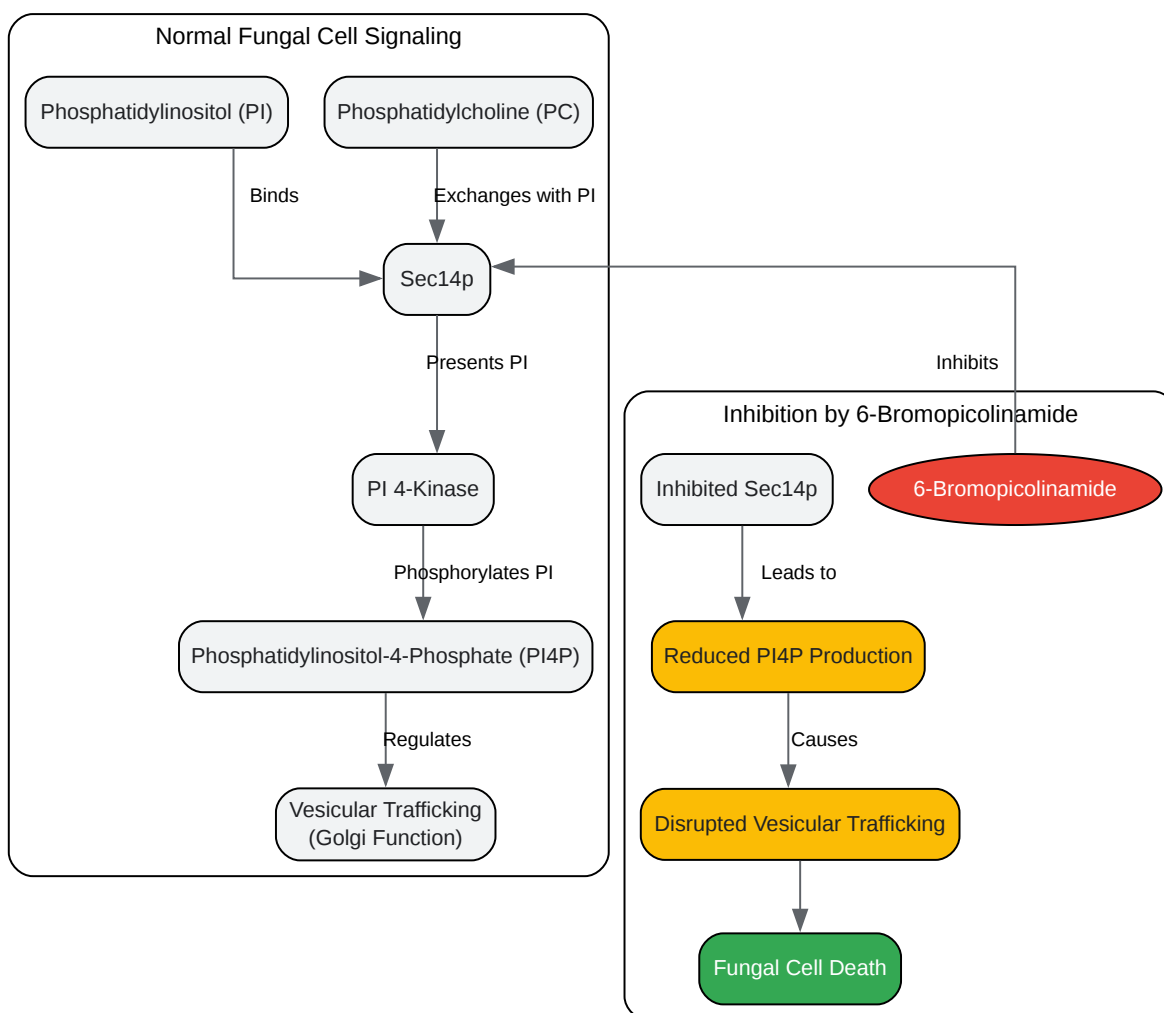
While specific biological activity data for **6-Bromopicolinamide** is limited, the broader class of picolinamides has shown promise, particularly as antifungal agents.

Antifungal Activity

Research has indicated that picolinamide derivatives can exhibit antifungal properties by targeting the lipid transfer protein Sec14p. This protein is crucial for lipid metabolism and membrane trafficking in fungi, making it an attractive target for novel antifungal drugs. It is plausible that **6-Bromopicolinamide**, as a member of this class, could also act as an inhibitor of fungal Sec14p.

Proposed Mechanism of Action and Signaling Pathway

The proposed mechanism of action involves the inhibition of Sec14p, which disrupts the phosphatidylinositol/phosphatidylcholine exchange cycle. This, in turn, affects the generation of phosphatidylinositol-4-phosphate (PI4P), a key signaling lipid involved in vesicular trafficking from the Golgi apparatus.



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Caption: Proposed signaling pathway for the antifungal action of **6-Bromopicolinamide**.

Conclusion

6-Bromopicolinamide is a versatile heterocyclic compound with significant potential as a building block in the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its known and predicted physical and chemical properties, a plausible synthetic route, and an exploration of its potential biological activity as an antifungal agent. The information presented herein is intended to support further research and development efforts involving this promising molecule.

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References

- 1. 6-Bromopicolinamide | CymitQuimica [cymitquimica.com]
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